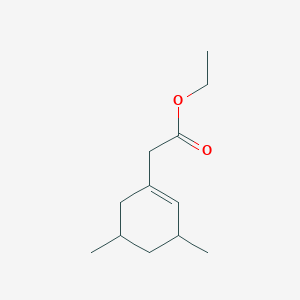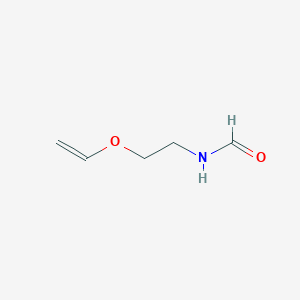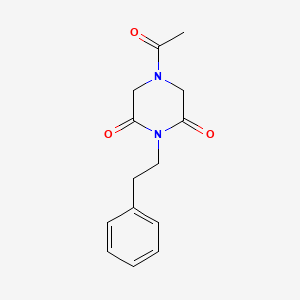
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione is a chemical compound with the molecular formula C14H16N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
The synthesis of 4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid .
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or halides.
For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction reactions can yield secondary amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting key enzymes or interfering with cellular processes. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .
The exact molecular targets and pathways involved in its mechanism of action depend on the specific application and the structure of the derivative being studied. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research related to serotonin receptors.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often studied for its stimulant effects and use in combination with other psychoactive substances.
1-Phenyl-piperazine-2,6-diones: These compounds have been investigated for their herbicidal activity and potential use in agriculture.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity. Its acetyl and phenylethyl groups confer distinct properties that differentiate it from other piperazine derivatives.
Propiedades
Número CAS |
87693-77-4 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
4-acetyl-1-(2-phenylethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C14H16N2O3/c1-11(17)15-9-13(18)16(14(19)10-15)8-7-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Clave InChI |
PSDFWXROVFBENW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(=O)N(C(=O)C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



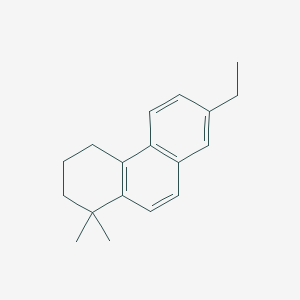
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
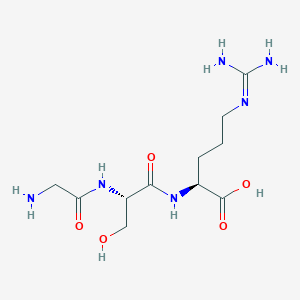

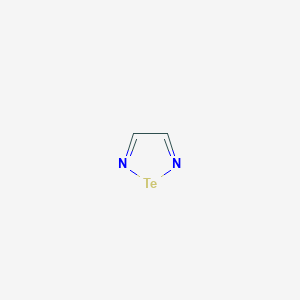
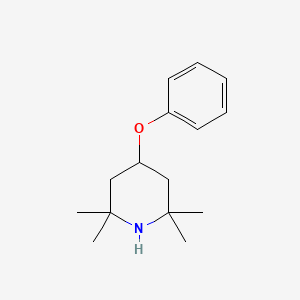
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)

